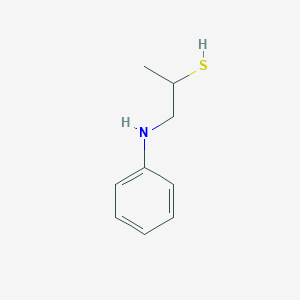
2-Propanethiol, 1-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanethiol, 1-(phenylamino)- is an organic compound with the molecular formula C12H17NOS It is a derivative of propanethiol, where the thiol group is attached to a propyl chain, and an amino group is bonded to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanethiol, 1-(phenylamino)- typically involves the reaction of 2-propanethiol with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 2-Propanethiol, 1-(phenylamino)- may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Types of Reactions:
Oxidation: 2-Propanethiol, 1-(phenylamino)- can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to form the corresponding thiol.
Substitution: Substitution reactions involving the amino group can occur, where the phenylamino group is replaced by other functional groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propanethiol, 1-(phenylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where thiol-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propanethiol, 1-(phenylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in their activity. Additionally, the phenylamino group can interact with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Propanethiol: A simpler thiol compound with a similar structure but lacking the phenylamino group.
Aniline: Contains the phenylamino group but lacks the thiol group.
Thiophenol: Contains both a thiol and a phenyl group but in a different arrangement.
Uniqueness: 2-Propanethiol, 1-(phenylamino)- is unique due to the presence of both the thiol and phenylamino groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
90712-75-7 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
1-anilinopropane-2-thiol |
InChI |
InChI=1S/C9H13NS/c1-8(11)7-10-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |
InChI Key |
JIJSMNXHYRRSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


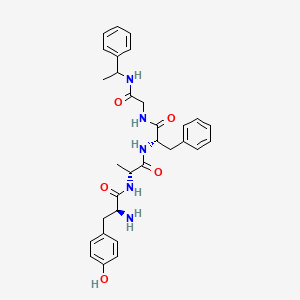

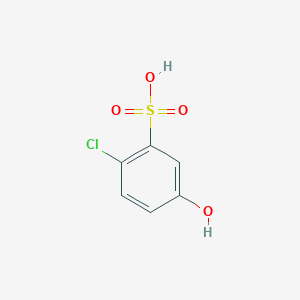
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
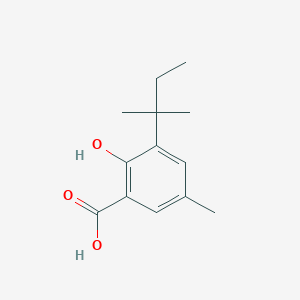
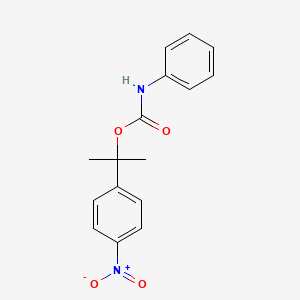
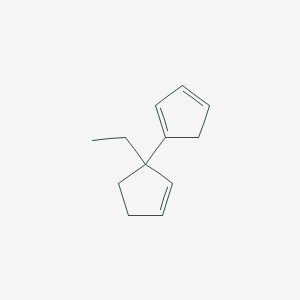
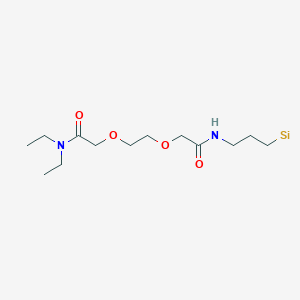
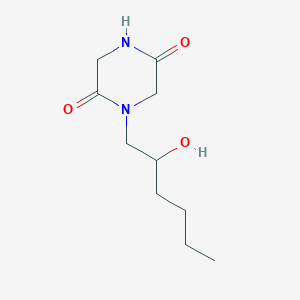
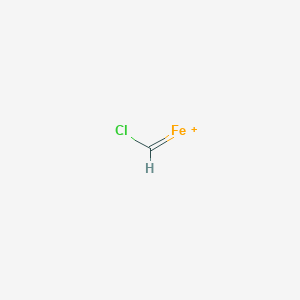



![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
